benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable azabicyclohexane derivative with benzyl chloroformate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl rel-(1R,5S,6s)-6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Scientific Research Applications
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Benzyl rel-(1R,5S,6s)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzyl ester. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research .
Biological Activity
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses based on current research findings.
- Molecular Formula: C13H15NO3
- Molecular Weight: 233.27 g/mol
- CAS Number: 504438-12-4
This compound features a unique bicyclic structure that contributes to its diverse biological activities. The presence of the hydroxyl and carboxylate groups enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can modulate enzyme activity and receptor interactions, which has implications for therapeutic applications.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for antibiotic development.
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects: Some studies have indicated that it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders.
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results are summarized in the table below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Neuroprotective Study
In another study focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results showed a significant reduction in cell death at concentrations above 10 µM.
Synthesis and Production
This compound can be synthesized through various methods:
- Starting Materials: The synthesis typically begins with azabicyclohexane derivatives.
- Reaction Conditions: Reactions are carried out in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures to stabilize intermediates.
- Purification Methods: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11+,12? |
InChI Key |
YZHMURXJGAUNBY-FOSCPWQOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2O)CN1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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